![molecular formula C17H10ClN3O2 B15213751 2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione CAS No. 22295-47-2](/img/structure/B15213751.png)
2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with potent kinase inhibitory activity.
1H-Indazole-3-amine: Known for its antitumor activity.
Uniqueness
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione is unique due to its specific structural features that allow it to interact with a broader range of molecular targets. Its chloro and naphthalene moieties contribute to its enhanced binding affinity and selectivity compared to other indazole derivatives .
Properties
CAS No. |
22295-47-2 |
---|---|
Molecular Formula |
C17H10ClN3O2 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
2-chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-14-15(17(23)12-4-2-1-3-11(12)16(14)22)20-10-6-5-9-8-19-21-13(9)7-10/h1-8,20H,(H,19,21) |
InChI Key |
NYOUWELKHWCYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.